molecular formula C12H15FOS B13656234 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one

Cat. No.: B13656234
M. Wt: 226.31 g/mol
InChI Key: VZIIDSBSQNADBZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isopropylthio group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a condensation reaction with acetone under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isopropylthio group may contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-2-one: Lacks the isopropylthio group, resulting in different chemical properties and reactivity.

    1-(4-Chlorophenyl)-3-(isopropylthio)propan-2-one: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

    1-(4-Methylphenyl)-3-(isopropylthio)propan-2-one: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and binding interactions.

Uniqueness

1-(4-Fluorophenyl)-3-(isopropylthio)propan-2-one is unique due to the combination of the fluorophenyl and isopropylthio groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-propan-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H15FOS/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

VZIIDSBSQNADBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)CC1=CC=C(C=C1)F

Origin of Product

United States

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